5-Aminovaleric acid (5-AVA) is a non-proteinogenic δ-amino acid featuring a five-carbon aliphatic chain with terminal primary amine and carboxylic acid groups. Commercially, it serves as a highly specific C5 building block, a bifunctional linker in organic synthesis, and the direct monomeric precursor for Nylon-5 biopolyamides. With a melting point of 157–158 °C and exceptionally high aqueous solubility (1000 g/L at 20 °C), 5-AVA offers excellent processability for both aqueous biological assays and organic formulations . Its exact chain length makes it a highly specific templating agent in materials science and a precise spacer in bioconjugation, establishing a distinct procurement profile from its adjacent homologs.
In procurement and synthetic design, substituting 5-aminovaleric acid with adjacent homologs like 4-aminobutyric acid (GABA) or 6-aminocaproic acid frequently leads to process failure or suboptimal performance. The aliphatic chain length strictly dictates the spatial geometry of the molecule; a missing or additional methylene group alters intramolecular hydrogen bonding, which disrupts the stabilization of β-hairpin structures in peptidomimetics [1]. In materials science, the C5 chain is uniquely sized to template specific crystal orientations in perovskite solar cells, where both C4 and C7 analogs fail to enhance device performance[2]. Furthermore, in polymer synthesis, substituting 5-AVA with 6-aminocaproic acid yields Nylon-6 instead of Nylon-5, fundamentally reducing the thermal resistance and eliminating the ferroelectric properties of the resulting plastic[3].
In the fabrication of mesoscopic carbon-based perovskite solar cells, 5-aminovaleric acid acts as a critical templating agent that adsorbs to the metal oxide surface and directs crystal growth. When comparing homologous amino acids as additives, the 5-carbon chain of 5-AVA uniquely improves both infiltration and long-term device stability. Shorter (4-aminobutyric acid / GABA) and longer (7-aminoheptanoic acid) analogs were found to be ineffective at matching the performance enhancement and lifetime extension provided by 5-AVA[1].
| Evidence Dimension | Templating efficacy and device performance enhancement |
| Target Compound Data | 5-AVA improves infiltration by up to 94% and uniquely extends device lifetime. |
| Comparator Or Baseline | 4-aminobutyric acid (C4) and 7-aminoheptanoic acid (C7) |
| Quantified Difference | C4 and C7 analogs are ineffective for performance enhancement compared to the optimal C5 chain of 5-AVA. |
| Conditions | Mesoscopic carbon perovskite solar cell fabrication (MAPbI3 precursors). |
For photovoltaics procurement, substituting 5-AVA with cheaper or more common amino acids will result in a catastrophic loss of device stability and infiltration efficiency.
In the design of cyclic tetrapeptides and PROTAC linkers, the aliphatic chain length between the amino and carboxylic acid termini dictates conformational stability. A loop based on 5-aminovaleric acid provides an exact four-carbon (CH2)4 spacer that optimally enhances the stability of the corresponding β-hairpin structures. In direct comparisons, loops utilizing shorter (e.g., GABA) or longer/more rigid spacers disfavored hairpin formation due to steric mismatch and loss of critical intramolecular hydrogen bonding [1].
| Evidence Dimension | Hairpin structural stability in peptidomimetics |
| Target Compound Data | 5-AVA (C5) spacer strongly stabilizes the hairpin conformation. |
| Comparator Or Baseline | Shorter (C4) and longer aliphatic amino acid spacers |
| Quantified Difference | 5-AVA enables stable hairpin formation, whereas shorter/longer spacers disfavor it. |
| Conditions | Cyclic tetrapeptide synthesis and conformational analysis in aqueous environments. |
In drug discovery and PROTAC linker procurement, selecting the exact C5 spacer of 5-AVA is critical to maintaining the target secondary structure and binding affinity.
5-Aminovaleric acid is the direct monomeric precursor for Nylon-5 (polyvalerolactam), a polyamide with distinct thermal and electronic properties compared to the industry-standard Nylon-6 (derived from 6-aminocaproic acid). Nylon-5 synthesized from 5-AVA exhibits a high melting point above 250 °C and displays pronounced ferroelectric properties [1]. In contrast, Nylon-6 typically melts at approximately 220 °C. The specific C5 backbone of 5-AVA is therefore non-substitutable when engineering high-temperature polyamides or Nylon-5,6 copolymers with superior elastic recovery.
| Evidence Dimension | Polymer melting point |
| Target Compound Data | >250 °C (Nylon-5 derived from 5-AVA) |
| Comparator Or Baseline | ~220 °C (Nylon-6 derived from 6-aminocaproic acid) |
| Quantified Difference | >30 °C higher melting point for the 5-AVA derived homopolymer. |
| Conditions | Polyamide thermal characterization. |
For materials science procurement, 5-AVA is required to achieve the specific thermal resistance and ferroelectric properties characteristic of Nylon-5.
Although 5-aminovaleric acid is a methylene homolog of GABA, it exhibits distinct pharmacokinetic and pharmacodynamic behavior in vivo. In the methionine sulfoximine (MSO) model of mesial temporal lobe epilepsy, continuous infusion of 5-AVA significantly suppressed the development of severe seizures. Rats treated with 5-AVA experienced a 2.3- to 2.6-fold lower fraction of stage 4 and 5 seizures compared to the PBS baseline during the second and third weeks of treatment [1], demonstrating its specific utility as a modulator of the glutamine-glutamate-GABA metabolic pathway where native GABA administration is often limited by rapid metabolism.
| Evidence Dimension | Fraction of severe (Stage 4 and 5) seizures |
| Target Compound Data | 2.3- to 2.6-fold reduction in severe seizure fraction |
| Comparator Or Baseline | PBS control baseline |
| Quantified Difference | >50% reduction in the incidence of the most severe seizure stages. |
| Conditions | Methionine sulfoximine (MSO) model of mesial temporal lobe epilepsy in rats (continuous infusion over 21 days). |
For neuropharmacology researchers, 5-AVA provides a stable, efficacious alternative to native GABA for modeling seizure suppression and pathway modulation.
5-AVA is the optimal templating additive for carbon-based perovskite solar cells, where its specific C5 chain length maximizes metal oxide surface adsorption, improves infiltration by up to 94%, and extends device lifetime far beyond what is achievable with C4 or C7 analogs [1].
Where precise spatial geometry is required to stabilize β-hairpin structures or optimize E3 ligase ternary complex formation, 5-AVA provides an exact four-carbon (CH2)4 spacer that outperforms shorter or more rigid linkers in maintaining target secondary structures [2].
As the direct monomer for Nylon-5, 5-AVA is the required precursor for manufacturing polyamides with melting points exceeding 250 °C and distinct ferroelectric properties, making it essential for specialized high-temperature plastic applications [3].
Due to its differentiated in vivo stability and efficacy as a weak GABA agonist, 5-AVA is the preferred homolog for modulating the glutamine-glutamate-GABA pathway and suppressing severe seizures in mesial temporal lobe epilepsy models [4].